molecular formula C16H10BrFN2O2 B12486879 N-(4-bromo-2-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

N-(4-bromo-2-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B12486879
M. Wt: 361.16 g/mol
InChI Key: SDNDDXBILPZDKJ-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline and indole-3-carboxylic acid.

    Condensation Reaction: The 4-bromo-2-fluoroaniline is reacted with indole-3-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Cyclization: The intermediate product undergoes cyclization to form the desired indole derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromo and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
  • N-(4-bromo-2-chlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Uniqueness

N-(4-bromo-2-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is unique due to the presence of both bromo and fluoro substituents, which can influence its chemical reactivity and biological activity. These substituents may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H10BrFN2O2

Molecular Weight

361.16 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

InChI

InChI=1S/C16H10BrFN2O2/c17-9-5-6-14(12(18)7-9)20-16(22)15(21)11-8-19-13-4-2-1-3-10(11)13/h1-8,19H,(H,20,22)

InChI Key

SDNDDXBILPZDKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=C(C=C(C=C3)Br)F

Origin of Product

United States

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